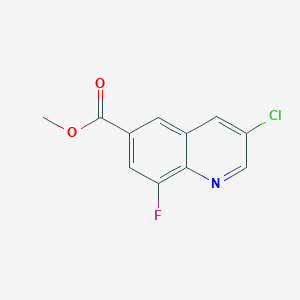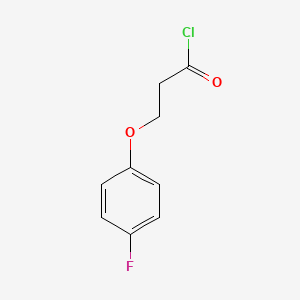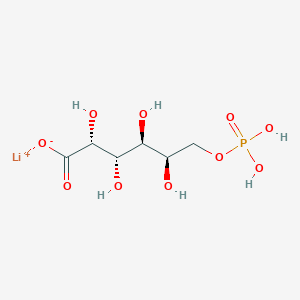
Lithium 6-phospho-D-galactonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 6-phospho-D-galactonate involves the phosphorylation of D-galactonic acid. The reaction typically requires a phosphorylating agent such as phosphoric acid or a phosphoryl chloride derivative under controlled conditions. The lithium salt form is obtained by neutralizing the resulting phospho-D-galactonic acid with lithium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, including temperature, pH, and reactant concentrations. The final product is purified using crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Lithium 6-phospho-D-galactonate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various phosphorylated sugars, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Lithium 6-phospho-D-galactonate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a metabolite in studies related to the pentose phosphate pathway and glycolysis.
Medicine: Research explores its potential in inhibiting enzymes involved in metabolic disorders.
Mechanism of Action
Lithium 6-phospho-D-galactonate exerts its effects by inhibiting specific enzymes in the pentose phosphate pathway. It inhibits the NADP±dependent oxidative decarboxylation of 6-phospho-D-gluconate to D-ribulose 5-phosphate, catalyzed by 6-phospho-gluconate dehydrogenase. This inhibition affects the overall metabolic flux through the pathway, impacting cellular energy production and redox balance .
Comparison with Similar Compounds
Similar Compounds
6-Phospho-D-gluconate: Another metabolite in the pentose phosphate pathway with similar inhibitory effects on dehydrogenase enzymes.
6-Phospho-D-mannonate: Shares structural similarities and participates in similar biochemical pathways.
Uniqueness
Lithium 6-phospho-D-galactonate is unique due to its specific inhibition of 6-phospho-gluconate dehydrogenase, making it a valuable tool in studying the pentose phosphate pathway and related metabolic processes .
Properties
Molecular Formula |
C6H12LiO10P |
|---|---|
Molecular Weight |
282.1 g/mol |
IUPAC Name |
lithium;(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoate |
InChI |
InChI=1S/C6H13O10P.Li/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12;/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15);/q;+1/p-1/t2-,3+,4+,5-;/m1./s1 |
InChI Key |
XLFBFKGAVJLXCJ-FLGKMABCSA-M |
Isomeric SMILES |
[Li+].C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
[Li+].C(C(C(C(C(C(=O)[O-])O)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


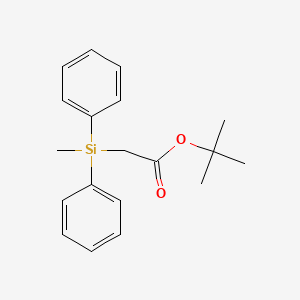
![N-(3-Chloro-4-methyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12859182.png)


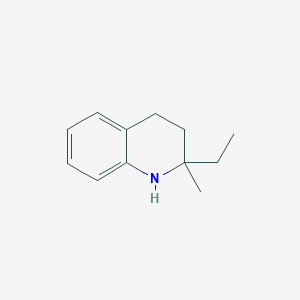
![3,5-Dihydropyrrolo[2,3-c]quinolin-4-one](/img/structure/B12859200.png)

![6-[(4-bromophenyl)sulfonyl-methyl-amino]pyridine-2-carboxylic Acid](/img/structure/B12859210.png)
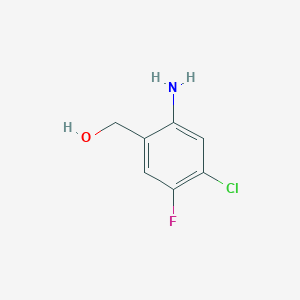
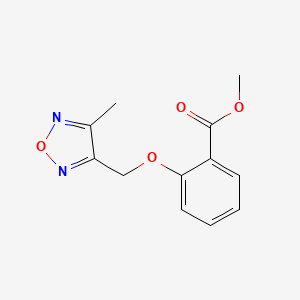
![2,4-Diiodobenzo[d]oxazole](/img/structure/B12859231.png)
